

Structure-activity relationship (SAR) studies of Ethyl 2-aminothiazole-4-carboxylate analogs

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Compound of Interest

Compound Name: **Ethyl 2-aminothiazole-4-carboxylate**

Cat. No.: **B056460**

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A comprehensive analysis of the structure-activity relationships (SAR) of **ethyl 2-aminothiazole-4-carboxylate** analogs reveals a versatile scaffold with a broad spectrum of biological activities. These compounds have been extensively explored for their potential as antimicrobial, anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Structure-Activity Relationship (SAR) Overview

The core structure of **ethyl 2-aminothiazole-4-carboxylate** serves as a foundational building block in medicinal chemistry.^[1] Modifications at the 2-amino group and the thiazole ring have led to the development of potent and selective therapeutic agents.^{[2][3]}

Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated significant antimicrobial properties. The introduction of various heterocyclic moieties and Schiff bases has been a common strategy to enhance this activity.^{[4][5]} For instance, the synthesis of Schiff bases by reacting **ethyl 2-aminothiazole-4-carboxylate** with different aldehydes and ketones has yielded compounds with notable antibacterial and antifungal effects.^[5]

Anticancer Activity

Numerous studies have highlighted the potential of **ethyl 2-aminothiazole-4-carboxylate** analogs as anticancer agents.[3][6][7] The substitution at the 2-amino position with various functional groups has been a key area of investigation. One study reported that ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 microM.[7]

Kinase Inhibition

The 2-aminothiazole scaffold has been identified as a novel template for kinase inhibitors.[8] Strategic modifications have led to the discovery of potent pan-Src inhibitors, with Dasatinib being a prominent example used in the treatment of chronic myelogenous leukemia.[8]

Other Biological Activities

Beyond these primary areas, analogs have been investigated as vascular adhesion protein-1 (VAP-1) inhibitors for treating conditions like diabetic macular edema.[9][10] These studies underscore the therapeutic versatility of this chemical class.

Comparative Biological Data

The following tables summarize the quantitative biological activity data for various **ethyl 2-aminothiazole-4-carboxylate** analogs.

Table 1: Anticancer Activity of Ethyl 2-substituted-aminothiazole-4-carboxylate Analogs[7]

Compound	Substitution at 2-amino position	Cell Line	GI50 (μM)
14	3-(diethylamino)-propanamido	RPMI-8226 (Leukemia)	0.08
-	-	Mean Graph (MG-MID)	38.3

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: VAP-1 Inhibitory Activity of Thiazole Derivatives[9][10]

Compound	Human VAP-1 IC50 (nM)	Rat VAP-1 IC50 (nM)
10	230	14
35c	20	72

IC50: The concentration required to inhibit enzyme activity by 50%.

Experimental Protocols

General Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases[5]

Ethyl 2-aminothiazole-4-carboxylate is synthesized by the reaction of ethyl bromopyruvate and thiourea. The resulting compound is then reacted with various aldehydes or ketones to form the corresponding Schiff bases. The purity of the synthesized compounds is typically confirmed using thin-layer chromatography.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[7]

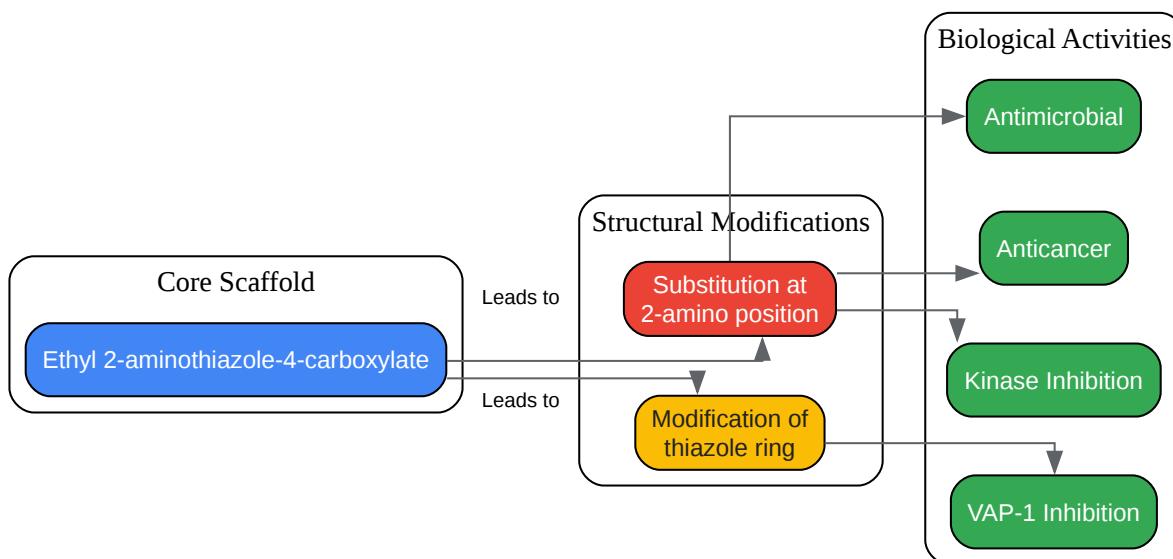
The antitumor activity of the synthesized analogs is evaluated in vitro by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. The screening involves determining the concentration of the compound that causes 50% growth inhibition (GI50).

VAP-1 Inhibition Assay[9][10]

The inhibitory activity against vascular adhesion protein-1 (VAP-1) is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide from the enzymatic oxidation of a substrate. The IC50 values are calculated from the dose-response curves.

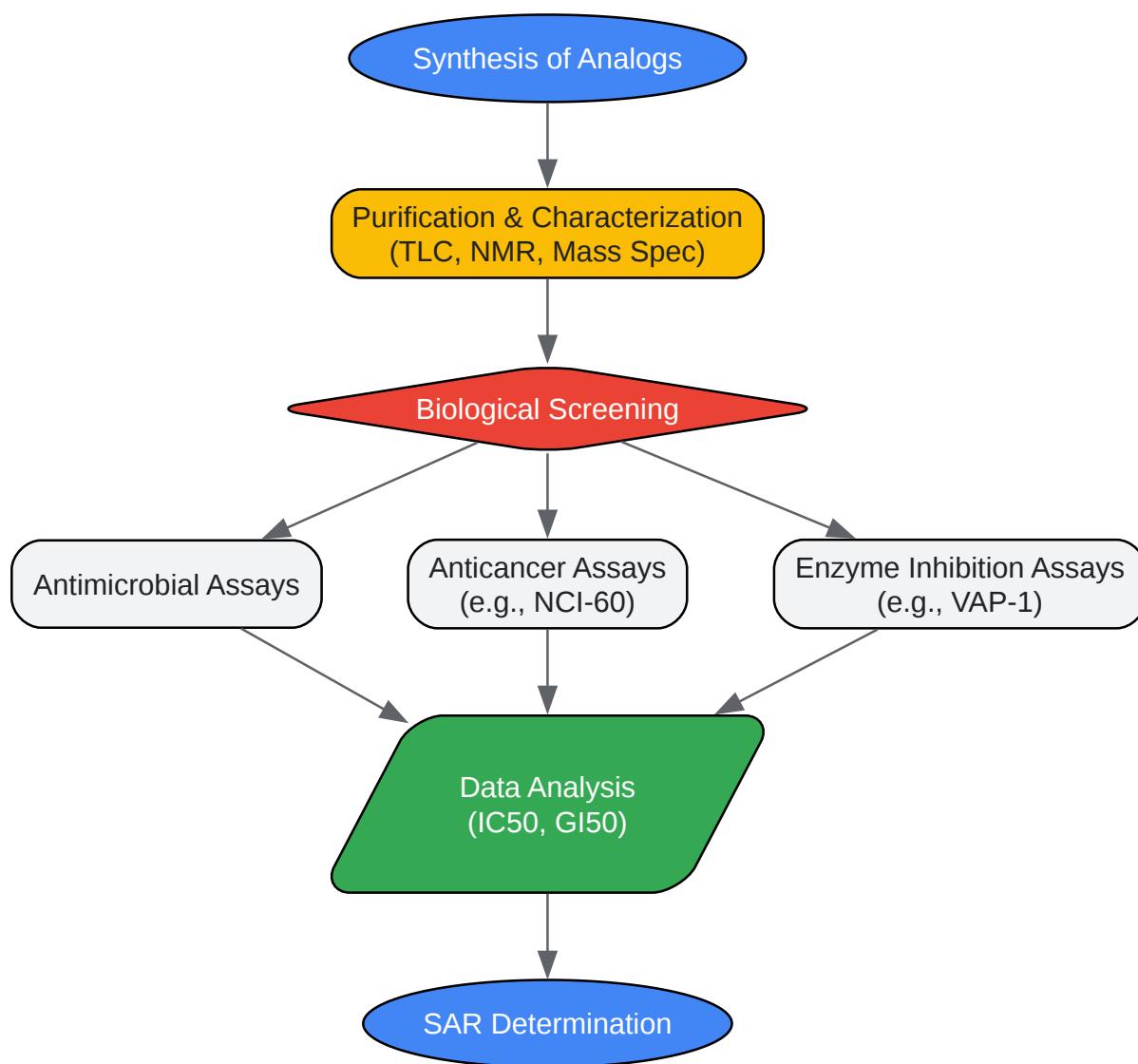
Visualizations

The following diagrams illustrate key concepts related to the SAR and experimental workflow.



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Caption: Structure-Activity Relationship (SAR) overview for **Ethyl 2-aminothiazole-4-carboxylate** analogs.



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Caption: General experimental workflow for SAR studies of novel analogs.

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